molecular formula C25H18ClN3O3 B11472787 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione

Cat. No.: B11472787
M. Wt: 443.9 g/mol
InChI Key: IRLQRSMSTUWPDR-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE is a complex organic compound that features both indole and quinoxaline moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE typically involves multi-step organic reactions. One common method includes the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the chlorophenylmethyl group. The quinoxaline moiety can be synthesized via condensation reactions involving o-phenylenediamine and diketones. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinoxaline moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar compounds include other indole and quinoxaline derivatives, such as:

This compound’s uniqueness lies in its combined structural features, which provide a versatile platform for developing new therapeutic agents and studying complex biological processes.

Properties

Molecular Formula

C25H18ClN3O3

Molecular Weight

443.9 g/mol

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethane-1,2-dione

InChI

InChI=1S/C25H18ClN3O3/c26-19-9-3-1-7-16(19)13-28-14-18(17-8-2-5-11-21(17)28)24(31)25(32)29-15-23(30)27-20-10-4-6-12-22(20)29/h1-12,14H,13,15H2,(H,27,30)

InChI Key

IRLQRSMSTUWPDR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl

Origin of Product

United States

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